molecular formula C15H21NO2 B2476525 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide CAS No. 1286710-88-0

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide

Cat. No.: B2476525
CAS No.: 1286710-88-0
M. Wt: 247.338
InChI Key: GHKSUCYXOCYUMR-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide is a synthetic organic compound characterized by a cyclopropyl group attached to a benzamide structure This compound is notable for its unique structural features, which include a hydroxymethyl group and multiple methyl substitutions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethanol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropylmethanol.

  • Benzamide Formation: : The next step involves the acylation of 2,4,6-trimethylbenzoic acid with the cyclopropyl intermediate. This reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

    Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase yields.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohol or amine derivatives.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide: shares similarities with other benzamide derivatives such as:

Uniqueness

  • The presence of the cyclopropyl group and the hydroxymethyl functionality distinguishes this compound from other benzamide derivatives. These features contribute to its unique reactivity and potential applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-6-11(2)13(12(3)7-10)14(18)16-8-15(9-17)4-5-15/h6-7,17H,4-5,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKSUCYXOCYUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CC2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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